molecular formula C17H16N4O3 B2743920 2-(morpholin-4-ylcarbonyl)-6-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2108262-71-9

2-(morpholin-4-ylcarbonyl)-6-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2743920
CAS No.: 2108262-71-9
M. Wt: 324.34
InChI Key: ZKSWZVSEXGZFMD-UHFFFAOYSA-N
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Description

2-(morpholin-4-ylcarbonyl)-6-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring, a phenyl group, and a pyrazolo[1,5-a]pyrazine core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Scientific Research Applications

2-(morpholin-4-ylcarbonyl)-6-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(morpholin-4-ylcarbonyl)-6-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of a morpholine derivative with a pyrazolo[1,5-a]pyrazine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, the use of palladium-catalyzed coupling reactions can be employed to introduce the phenyl group into the pyrazine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are crucial to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(morpholin-4-ylcarbonyl)-6-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of 2-(morpholin-4-ylcarbonyl)-6-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(morpholin-4-ylcarbonyl)-6-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one stands out due to its unique combination of a morpholine ring and a pyrazolo[1,5-a]pyrazine core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(morpholine-4-carbonyl)-6-phenyl-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c22-16-15-10-13(17(23)20-6-8-24-9-7-20)19-21(15)11-14(18-16)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSWZVSEXGZFMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=NN3C=C(NC(=O)C3=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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